molecular formula C15H11N3OS3 B2453612 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-51-7

6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2453612
CAS No.: 862975-51-7
M. Wt: 345.45
InChI Key: QEJHONKWKUPBNK-UHFFFAOYSA-N
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Description

6-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer and antimicrobial agents. This hybrid molecule incorporates multiple pharmacologically active moieties: a 6-methoxybenzothiazole scaffold, a thiazole ring, and a thiophene unit. The 6-methoxybenzothiazole core is a recognized structural feature in compounds that demonstrate potent antitumor activity by regulating the cell cycle and inducing apoptosis (programmed cell death) via mitochondrial-dependent pathways . Research on analogous compounds shows that such derivatives can induce DNA damage, activate the p53 tumor suppressor protein, and modulate the expression of Bcl-2 family proteins, leading to a shift in favor of pro-apoptotic signals and increased susceptibility to cell death . Furthermore, the presence of the thiophene and thiazole rings significantly enhances the compound's research potential. Thiophene-based structures are extensively investigated for their diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects . The specific integration of a thiophene subunit into a complex heterocyclic architecture is a common strategy in drug discovery to improve biological activity and optimize physicochemical properties . This compound is intended for research applications only, including in vitro biological screening, structure-activity relationship (SAR) studies, and investigations into the mechanisms of action of novel antitumor and antimicrobial agents. It is supplied as a high-purity solid and should be stored in a cool, dark, and dry environment under an inert atmosphere to ensure long-term stability. Please Note: This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-methoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS3/c1-19-9-4-5-10-13(7-9)22-15(16-10)18-14-17-11(8-21-14)12-3-2-6-20-12/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJHONKWKUPBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods also focus on minimizing waste and ensuring environmental compliance .

Chemical Reactions Analysis

6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, potentially changing the compound’s biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and function.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing thiazole and benzo[d]thiazole rings. For example, derivatives similar to 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine have shown promising results in inhibiting cancer cell proliferation in various cancer lines, such as:

  • HepG2 (human liver cancer)
  • MCF7 (breast cancer)

These studies often employ assays like the Sulforhodamine B assay to evaluate cytotoxicity and effectiveness against cancer cells .

Antimicrobial Properties

Research indicates that compounds with similar structures possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting bacterial cell walls or inhibiting key metabolic pathways .

Anti-inflammatory Effects

The thiazole and benzo[d]thiazole moieties are known for their anti-inflammatory properties. Compounds derived from these structures have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications to the thiophene and thiazole components can significantly influence pharmacological profiles. For instance:

ModificationEffect on Activity
Substitution on the thiophene ringEnhanced antimicrobial potency
Variation in amino groupAltered anticancer efficacy

Case Studies

  • Anticancer Screening : A study evaluated a series of benzo[d]thiazole derivatives for their cytotoxicity against various cancer cell lines, demonstrating that specific substitutions led to increased potency against MCF7 cells .
  • Antimicrobial Evaluation : Another investigation focused on synthesizing thiazole derivatives and assessing their antimicrobial activity against several pathogens, revealing that certain modifications resulted in compounds with broad-spectrum efficacy .

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar compounds to 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine include other thiazole derivatives, such as:

What sets this compound apart is its unique combination of functional groups, which may enhance its biological activity and specificity compared to other similar compounds.

Biological Activity

6-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with thiazole and thiophene moieties. Recent studies have reported successful synthesis pathways that include:

  • Knoevenagel Condensation : This method involves the reaction of thiazolidine derivatives with aromatic aldehydes.
  • Microwave-Assisted Synthesis : This technique enhances reaction efficiency and yields.

The detailed synthetic route can be summarized as follows:

StepReactionProducts
1Thiazolidine + AldehydeBenzothiazole Derivative
2Reaction with ThiopheneThis compound

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including our compound of interest. The compound has shown significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values suggest potent antiproliferative effects.
  • A549 (lung cancer) : Demonstrated inhibition of tumor growth in vivo.

In a study by Ribeiro Morais et al., the compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM against MCF cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of standard anti-tubercular drugs, suggesting strong activity against resistant strains.

PathogenMIC (μg/mL)Inhibition (%)
M. tuberculosis10099
S. aureus0.015High

This data emphasizes the compound's potential as a dual-action therapeutic agent against both cancer and infectious diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole core and the introduction of thiophene groups enhance biological activity. Compounds with electron-donating groups at specific positions on the benzothiazole ring showed improved potency .

Key Findings:

  • Substituents : Electron-donating groups at the para-position significantly increased anticancer activity.
  • Thiazole Variants : Different thiazole derivatives were tested, revealing that specific substitutions could enhance selectivity and reduce toxicity.

Case Studies

  • Study on Anticancer Efficacy : A study involving a series of benzothiazole derivatives showed that those similar to our target compound exhibited enhanced apoptosis in cancer cell lines when treated over a period .
  • Tuberculosis Treatment : A clinical study demonstrated that patients treated with compounds similar to 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amines exhibited reduced bacterial load and improved clinical outcomes compared to traditional therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves cyclization and condensation reactions. For example, thiazole derivatives are formed by reacting aniline analogs with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine treatment to introduce hydrazinyl groups . Key steps include:

  • Cyclization : Use of thiourea and α-halo ketones in ethanol under reflux to form the thiazole core .
  • Condensation : Reaction of 2-amino-thiazole intermediates with aldehydes (e.g., veratraldehyde) in ethanol with catalytic acetic acid to form Schiff bases .
  • Optimization : Yield depends on solvent choice (e.g., DMF for solubility), reaction time (7–9 hours for cyclization), and stoichiometric ratios (1:1 molar ratio for condensation) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • 1H NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in thiophene/thiazole rings at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching C₁₆H₁₂N₃OS₂) and fragmentation patterns .
  • IR Spectroscopy : Detects NH stretches (~3300 cm⁻¹) and C=S/C=N bonds (1600–1500 cm⁻¹) .

Q. What intermediates are pivotal in the synthesis of this compound, and how are they stabilized?

  • Methodological Answer :

  • 2-Hydrazinylbenzothiazole : Synthesized via hydrazine hydrochloride reacting with benzothiazol-2-amine in ethylene glycol. Stabilized by recrystallization in ethanol to avoid oxidation .
  • Thiazol-2-amine Precursors : Intermediate salts (e.g., sodium thiocyanate adducts) are filtered under suction and washed with hexane to remove impurities .

Q. How are preliminary biological activities screened for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values, ensuring selectivity over healthy cells .

Advanced Research Questions

Q. How can molecular docking studies guide structural optimization for enhanced antimicrobial activity?

  • Methodological Answer :

  • Target Selection : Dock the compound against bacterial enzymes (e.g., DNA gyrase or dihydrofolate reductase) using AutoDock Vina. The methoxy group shows hydrogen bonding with active-site residues (e.g., ASP73 in E. coli gyrase) .
  • Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene position to improve binding affinity. QSAR models predict logP and polar surface area for bioavailability .

Q. How can discrepancies in biological activity data between similar analogs be resolved?

  • Methodological Answer :

  • Structural Analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) on solubility and membrane permeability via HPLC logD measurements .
  • Assay Conditions : Standardize protocols (e.g., inoculum size, incubation time) to minimize variability. Re-evaluate MICs under identical nutrient broth conditions .

Q. What strategies are effective in designing derivatives with improved metabolic stability?

  • Methodological Answer :

  • Prodrug Approaches : Acetylate the amine group to reduce first-pass metabolism. Hydrolytic stability is tested in simulated gastric fluid (pH 2.0) .
  • Cytochrome P450 Inhibition : Screen derivatives against CYP3A4/2D6 isoforms using fluorogenic substrates. Replace methyl groups with trifluoromethyl to minimize interactions .

Q. How is the compound’s stability under physiological conditions assessed, and what degradation products are formed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1N HCl), and basic (0.1N NaOH) conditions at 37°C. Monitor via LC-MS for hydrolyzed products (e.g., benzo[d]thiazol-2-amine) .
  • Light Stability : Use ICH guidelines (Q1B) with UV irradiation (320–400 nm). Thiophene ring oxidation is a common degradation pathway .

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